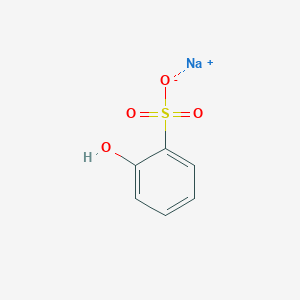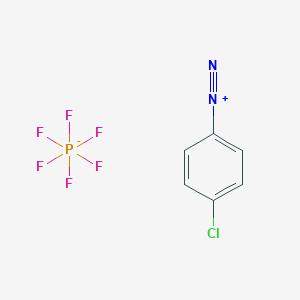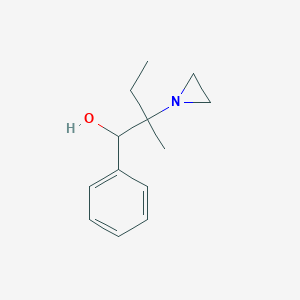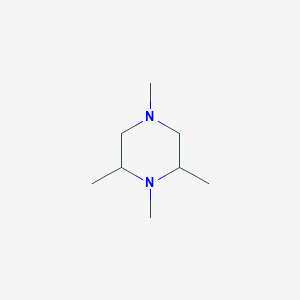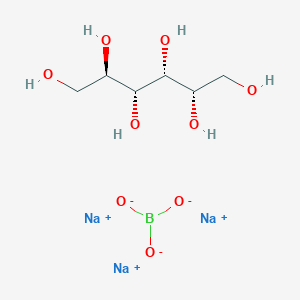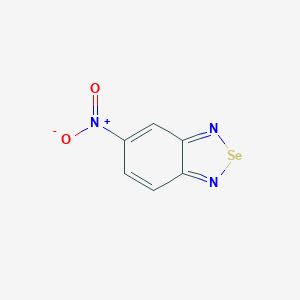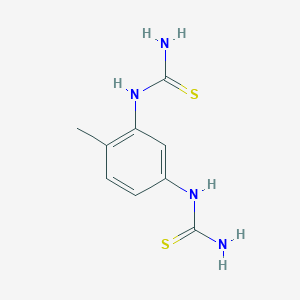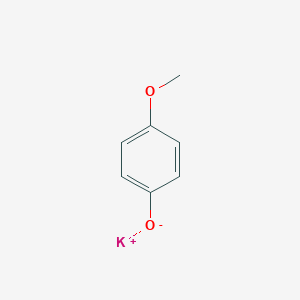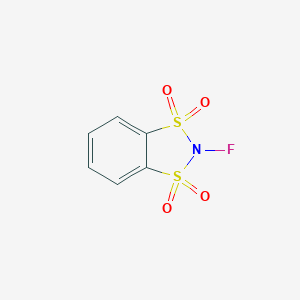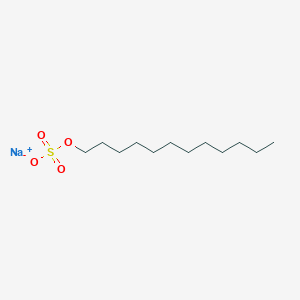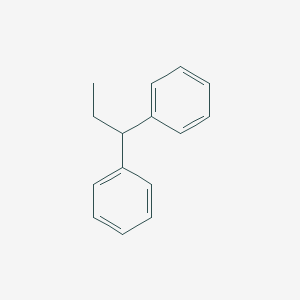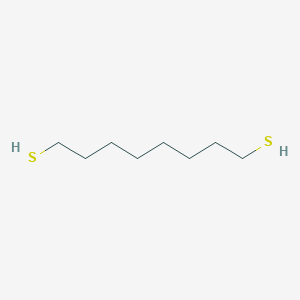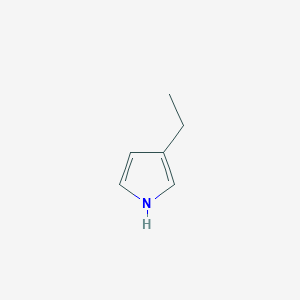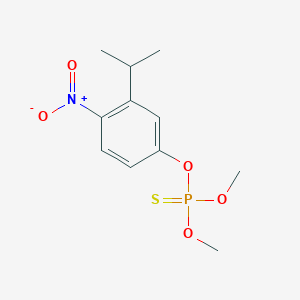
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, commonly known as paraoxon, is a highly toxic organophosphate compound. It is widely used in scientific research applications as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In
作用机制
Paraoxon binds irreversibly to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can cause a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
生化和生理效应
Paraoxon has a range of biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, respiratory failure, and death. Paraoxon can also cause oxidative stress and damage to DNA, leading to cell death and tissue damage.
实验室实验的优点和局限性
Paraoxon is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and can be used at low concentrations to achieve maximal inhibition. However, paraoxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, leading to loss of activity.
未来方向
There are many potential future directions for research on paraoxon. One area of interest is the development of new treatments for diseases such as Alzheimer's and Parkinson's, which are characterized by a loss of cholinergic neurons in the brain. Paraoxon could be used to develop new drugs that target acetylcholinesterase and increase acetylcholine levels in the brain. Another area of interest is the study of the effects of paraoxon on other enzymes and neurotransmitters in the body. This could lead to the development of new drugs that target other pathways involved in neurological diseases. Finally, there is a need for further research on the toxicity of paraoxon and its effects on human health, as well as the development of new methods for safely handling and disposing of this highly toxic compound.
Conclusion:
In conclusion, phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, or paraoxon, is a highly toxic organophosphate compound that is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It has a range of biochemical and physiological effects on the body and is a useful tool for studying the role of acetylcholine in various physiological processes. However, paraoxon is highly toxic and must be handled with extreme care. There are many potential future directions for research on paraoxon, including the development of new treatments for neurological diseases and the study of its effects on other enzymes and neurotransmitters in the body.
合成方法
Paraoxon is synthesized by reacting dimethyl phosphorochloridate with 3-isopropyl-4-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to replace the oxygen atom with a sulfur atom, forming the phosphorothioic acid ester.
科学研究应用
Paraoxon is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and memory formation. Paraoxon is also used to study the effects of acetylcholinesterase inhibitors on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
1592-82-1 |
|---|---|
产品名称 |
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester |
分子式 |
C11H16NO5PS |
分子量 |
305.29 g/mol |
IUPAC 名称 |
dimethoxy-(4-nitro-3-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO5PS/c1-8(2)10-7-9(5-6-11(10)12(13)14)17-18(19,15-3)16-4/h5-8H,1-4H3 |
InChI 键 |
MPCILJQVDVSLSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
其他 CAS 编号 |
1592-82-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



